2,4-Dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
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Overview
Description
2,4-Dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a heterocyclic organic compound with significant importance in medicinal chemistry and synthetic organic chemistry. This compound is characterized by its quinoline core structure, which is a fused ring system containing both benzene and pyridine rings. The presence of two keto groups at positions 2 and 4, along with a carboxylic acid group at position 3, makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pictet-Spengler reaction, where an amino acid derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the quinoline ring system. The reaction conditions often include mild temperatures and acidic environments to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes the formation of the quinoline ring system followed by functional group modifications to introduce the keto and carboxylic acid groups. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce hydroquinoline derivatives.
Scientific Research Applications
2,4-Dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities. Researchers are exploring its use in drug development and as a lead compound for new pharmaceuticals.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
- 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
- 2,4-Dioxo-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
- 1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Comparison: Compared to its analogs, 2,4-Dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern and functional groups. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of the carboxylic acid group at position 3, in particular, enhances its solubility and potential for forming hydrogen bonds, which can be advantageous in drug design and other applications.
Properties
CAS No. |
143049-22-3 |
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Molecular Formula |
C10H7NO4 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2,4-dioxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-8-5-3-1-2-4-6(5)11-9(13)7(8)10(14)15/h1-4,7H,(H,11,13)(H,14,15) |
InChI Key |
PMDZQLZFEIEEQF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(C(=O)N2)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C(=O)N2)C(=O)O |
Origin of Product |
United States |
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